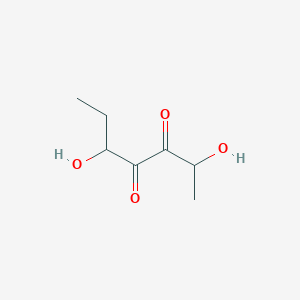

2,5-Dihydroxyheptane-3,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

58458-31-4 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2,5-dihydroxyheptane-3,4-dione |

InChI |

InChI=1S/C7H12O4/c1-3-5(9)7(11)6(10)4(2)8/h4-5,8-9H,3H2,1-2H3 |

InChI Key |

OGWRZRITEAGNCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C(=O)C(C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dihydroxyheptane 3,4 Dione and Analogous Structural Motifs

Chemoenzymatic and Biocatalytic Synthesis Pathways

Biocatalysis provides a powerful tool for the stereoselective synthesis of complex molecules like 2,5-dihydroxyheptane-3,4-dione under mild conditions. Enzymes offer high regio-, diastereo-, and enantioselectivity, which is often difficult to achieve with traditional chemical methods.

Diastereoselective and Enantioselective Preparation of α,β-Dihydroxyketones

A notable chemoenzymatic strategy for preparing optically pure α,β-dihydroxyketones involves a two-enzyme system derived from Bacillus licheniformis. rsc.orgresearchgate.net This pathway begins with the synthesis of an α-alkyl-α-hydroxy-β-diketone intermediate, which is then stereoselectively reduced to the final α,β-dihydroxyketone product.

The first step is catalyzed by acetylacetoin synthase (AAS), which facilitates the homo- and cross-coupling of α-diketones. This reaction produces α-alkyl-α-hydroxy-β-diketones in moderate yields (30–60%) and with enantiomeric excesses (ee) ranging from 67–90%. rsc.orgresearchgate.net

In the second step, the intermediate α-hydroxy-β-diketone is reduced using acetylacetoin reductase (AAR). This reduction is highly selective, yielding the corresponding chiral α-alkyl-α,β-dihydroxyketones with a syn stereochemistry. rsc.orgresearchgate.net This biocatalytic reduction step is highly efficient, achieving yields of 60–70% and excellent enantiomeric excess (>95% ee). rsc.orgresearchgate.net

| Substrate (α-Diketone) | Intermediate Yield (%) | Intermediate ee (%) | Final Product Yield (%) | Final Product ee (%) |

| Butane-2,3-dione | 55 | 90 | 70 | >95 |

| Pentane-2,3-dione | 48 | 85 | 65 | >95 |

| 3-Methylbutane-2,3-dione | 30 | 67 | 60 | >95 |

Biocatalytic Reductions of α-Hydroxy-β-Diketones

The reduction of diketones and related species is a cornerstone of biocatalytic synthesis for producing chiral hydroxy ketones. The acetylacetoin reductase (AAR) from Bacillus licheniformis exemplifies a highly specific catalyst for the regio-, diastereo-, and enantioselective reduction of α-alkyl-α-hydroxy-β-diketones to their corresponding syn-α,β-dihydroxyketones. rsc.orgresearchgate.net

Beyond AAR, other enzyme classes have demonstrated utility in similar transformations. Aldo-keto reductases (AKRs) from various fungal and human sources can produce α-hydroxy ketones from vicinal diketones. nih.gov The selectivity of these enzymes varies, with some reducing the proximal keto group to yield an S-enantiomer, while others favor reduction of the distal keto group to produce the R-enantiomer. nih.gov This diversity allows for targeted synthesis of specific stereoisomers.

Targeted Chemical Synthesis Approaches

Conventional chemical synthesis offers robust and scalable methods for creating the 1,2-dione structural motif present in this compound. These approaches often rely on the oxidation of precursor molecules, such as 1,2-diols.

Oxidation Strategies for 1,2-Diketone Formation from 1,2-Diols

The oxidation of vicinal diols (1,2-diols) is a primary method for synthesizing 1,2-diketones. thieme-connect.de A variety of oxidizing agents can accomplish this transformation, though some reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) lead to oxidative cleavage of the carbon-carbon bond, which is not suitable for forming a 1,2-diketone. masterorganicchemistry.com Reagents such as ruthenium oxides have also been employed for this purpose. researchgate.net

Osmium Tetroxide-Catalyzed Oxidations of Unsaturated Precursors

A key strategy to access the necessary 1,2-diol precursor for oxidation is through the dihydroxylation of an alkene. Osmium tetroxide (OsO₄) is a highly reliable reagent for this transformation, stereospecifically producing a cis-1,2-glycol via a syn-addition mechanism. organicreactions.orgmasterorganicchemistry.com

Due to its high cost and toxicity, OsO₄ is typically used in catalytic amounts. wikipedia.orglibretexts.org A co-oxidant is required to regenerate the Os(VIII) species from the reduced Os(VI) intermediate, allowing the catalytic cycle to continue. A common and effective co-oxidant is N-methylmorpholine N-oxide (NMO), a system known as the Upjohn dihydroxylation. wikipedia.org This method is efficient for a wide range of substrates. wikipedia.orgjove.com

Alkene Dihydroxylation: An unsaturated precursor is treated with a catalytic amount of OsO₄ and a stoichiometric amount of NMO to yield a cis-1,2-diol.

Diol Oxidation: The resulting 1,2-diol is then oxidized using a suitable reagent to form the final 1,2-diketone.

N-Bromosuccinimide-Mediated Oxidations

N-Bromosuccinimide (NBS) is an effective and convenient reagent for the oxidation of 1,2-diols to 1,2-diketones. researchgate.net This method avoids the issue of C-C bond cleavage seen with some other oxidants. The reaction is typically carried out by refluxing the 1,2-diol with NBS in a solvent such as carbon tetrachloride, sometimes in the presence of a base like pyridine (B92270) to neutralize the HBr byproduct. researchgate.net

While NBS can be used for the selective mono-oxidation of 1,2-diols to α-hydroxyketones, particularly in the presence of specific catalysts, adjusting the reaction conditions can drive the oxidation further to the desired 1,2-diketone. nih.govnii.ac.jp

| Reagent System | Substrate | Product | Key Features |

| cat. OsO₄, NMO | Alkene | cis-1,2-Diol | Catalytic, high-yield, syn-stereospecific dihydroxylation. masterorganicchemistry.comwikipedia.org |

| NBS, CCl₄, reflux | 1,2-Diol | 1,2-Diketone | Direct oxidation of diols to diketones. researchgate.net |

| NBS, cat. Cu(II)-BOX | meso-1,2-Diol | α-Hydroxyketone | Asymmetric mono-oxidation. nii.ac.jp |

Carbonyl Coupling and Functionalization Reactions

The construction of the carbon backbone of α,β-dihydroxy ketones heavily relies on carbonyl coupling and subsequent functionalization reactions. These methods allow for the precise assembly of complex molecules from simpler carbonyl-containing precursors.

The direct catalytic asymmetric aldol (B89426) reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of β-hydroxy ketones with control over stereochemistry. nih.gov This method avoids the pre-formation of enolates, enhancing atom economy. acs.org In the context of synthesizing α,β-dihydroxy ketones, hydroxyacetone (B41140) or its equivalents are used as the donor component. nih.gov

Significant progress has been made in developing catalysts that can control both diastereoselectivity (syn vs. anti) and enantioselectivity. For example, bimetallic catalysts, such as those derived from LaLi₃tris((S)-binaphthoxide) ((S)-LLB), have been used to stereoselectively produce anti-aldol products from 2-hydroxyacetophenone (B1195853) and various aldehydes with good yields and excellent enantiomeric excesses (ee). acs.org Similarly, a (S,S)-Zn−Zn-linked-BINOL complex has been developed for the synthesis of syn-α,β-dihydroxy ketones. acs.org These methods provide access to either the syn or anti diastereomer by selecting the appropriate catalyst system. acs.orgacs.org

| Catalyst System | Aldehyde | Donor | Diastereomeric Ratio (anti:syn) | Yield (%) | ee (%) of anti-isomer |

| (S)-LLB-KHMDS-H₂O | 4-Phenylbutanal | 2-Hydroxyacetophenone | 5:1 | 87 | 95 |

| (S)-LLB-KHMDS-H₂O | Cyclohexanecarboxaldehyde | 2-Hydroxyacetophenone | 11:1 | 85 | 96 |

| (S)-LLB-KHMDS-H₂O | 3-Phenylpropanal | 2-Hydroxyacetophenone | 5:1 | 89 | 95 |

Data sourced from Yoshikawa et al. (2001). The reactions were performed using a heterobimetallic catalyst to achieve high anti-selectivity and enantioselectivity. acs.org

Oxidative cleavage is a key strategy for generating α-diketone functionalities from various precursors, such as alkenes or diols. arkat-usa.org This transformation involves the breaking of a carbon-carbon bond and the formation of two carbonyl groups. One effective method involves the cleavage of 1,3-diols using 2-iodoxybenzoic acid (IBX), which provides 1,2-diketones in high yields under mild conditions. organic-chemistry.org

Another common approach is the oxidative cleavage of olefinic bonds. The Johnson-Lemieux oxidation, using osmium tetroxide (OsO₄) as a catalyst and a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄), is a classic one-step procedure. nih.gov A more recent and practical protocol employs PhI(OAc)₂ in the presence of catalytic OsO₄ and N-methylmorpholine N-oxide (NMO). nih.gov This method efficiently cleaves olefinic bonds to yield the corresponding aldehydes or ketones. In some cases, α-hydroxy ketones can be formed as by-products, which can be further oxidized to the desired diketone. nih.gov The reaction proceeds through a diol intermediate which is then cleaved by the hypervalent iodine reagent. nih.gov

Ozonolysis provides a mild and efficient route for the oxidative cleavage of unsaturated carbon-carbon bonds. While commonly applied to alkenes, the ozonolysis of alkynes is a particularly valuable method for the synthesis of α-diketones. arkat-usa.orgacs.org The reaction involves treating an alkyne with ozone, typically at low temperatures (-78 °C), followed by a workup procedure. acs.org The choice of solvent and workup reagent is crucial for achieving high yields. A mixture of methylene (B1212753) chloride and acetone (B3395972) has been found to be effective, with a reductive workup using triphenylphosphine (B44618) quenching the intermediate ozonide to produce the α-diketone. acs.org

| Alkyne Precursor | Product | Yield (%) |

| 1-Phenyl-1-propyne | 1-Phenyl-1,2-propanedione | 95 |

| 4-Octyne | Octane-4,5-dione | 91 |

| 1-(p-Tolyl)-1-propyne | 1-(p-Tolyl)-1,2-propanedione | 98 |

| Pent-2-yn-1,4-diol | 1,4-Dihydroxypentane-2,3-dione | ~75 |

Data illustrates the versatility of alkyne ozonolysis for α-diketone synthesis. acs.org

Stereo- and Regioselective Synthetic Routes

Achieving precise control over the three-dimensional arrangement of atoms is a central challenge in the synthesis of complex molecules like this compound. Stereo- and regioselective methods are employed to ensure that the desired isomers are formed preferentially.

The control of diastereoselectivity (syn vs. anti) and enantioselectivity is paramount in the synthesis of α,β-dihydroxy ketones, which contain two adjacent stereocenters. acs.orgacs.org As discussed previously, direct catalytic asymmetric aldol reactions have emerged as a premier strategy for this purpose. acs.orgacs.org The choice of a chiral catalyst is the determining factor in the stereochemical outcome.

For example, Shibasaki and coworkers developed two distinct bimetallic catalyst systems that provide access to either syn or anti α,β-dihydroxy ketones with high enantioselectivity. acs.org

Anti-selective synthesis : A heterobimetallic catalyst prepared from LaLi₃tris((S)-binaphthoxide) ((S)-LLB), potassium hexamethyldisilazide (KHMDS), and water catalyzes the aldol reaction between aldehydes and 2-hydroxyacetophenone to yield predominantly anti-products with enantiomeric excesses often exceeding 90%. acs.org

Syn-selective synthesis : A homobimetallic zinc catalyst, (S,S)-Zn−Zn-linked-BINOL, was developed to favor the formation of syn-α,β-dihydroxy ketones. acs.org

Enzymatic methods also offer exceptional levels of stereo- and regioselectivity. For instance, the combination of two enzymes from Bacillus licheniformis, acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR), can be used to prepare optically pure syn-α-alkyl-α,β-dihydroxyketones. nih.govresearchgate.net The AAS-catalyzed reaction produces an α-alkyl-α-hydroxy-β-diketone, which is then reduced by AAR with high regio-, diastereo-, and enantioselectivity (ee >95%) to the final syn-dihydroxyketone product. nih.govresearchgate.net The stereochemistry of these enzymatic products has been confirmed through detailed NMR experiments and conversion to known natural products. researchgate.net

Chiral Resolution Techniques for Dihydroxy Diketones

The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically pure compounds. For dihydroxy diketones, such as this compound and its analogs, several methodologies can be employed to isolate the desired stereoisomers. These techniques primarily include enzymatic kinetic resolution, chiral chromatography, and diastereomeric crystallization.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. This method relies on the principle that one enantiomer reacts at a significantly faster rate than the other in an enzyme-catalyzed transformation, allowing for their separation.

Lipases are a class of enzymes frequently employed for the resolution of hydroxyl-containing compounds, including dihydroxy diketones and related structures like β-hydroxyketones. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used in the transesterification of α-substituted β-hydroxyketones. nih.gov In a process known as dynamic kinetic resolution (DKR), enzymatic resolution is combined with in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. nih.govdigitellinc.com

Another enzymatic approach involves the use of acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR) from Bacillus licheniformis. researchgate.netnih.gov These enzymes can be used for the diastereo- and enantioselective synthesis of α-alkyl-α,β-dihydroxyketones. researchgate.netnih.gov The process starts with the AAS-catalyzed coupling of α-diketones to form α-alkyl-α-hydroxy-β-diketones, which are then stereoselectively reduced by AAR to yield chiral α-alkyl-α,β-dihydroxyketones with high enantiomeric excess (ee >95%). researchgate.netnih.gov

Table 1: Examples of Enzymatic Resolution for Dihydroxy Diketone Analogs

| Enzyme | Substrate Type | Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | α-substituted β-hydroxyketones | Transesterification (DKR) | High | nih.gov |

| Acetylacetoin Synthase (AAS) / Acetylacetoin Reductase (AAR) | α-diketones | Coupling and Reduction | >95% | researchgate.netnih.gov |

Chiral Chromatography

Chiral chromatography is a widely used analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. nih.govnih.gov

For compounds analogous to dihydroxy diketones, high-performance liquid chromatography (HPLC) with a chiral stationary phase is a common approach. researchgate.netdntb.gov.uaresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of racemic compounds. For example, cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel has been successfully used for the separation of enantiomers of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. dntb.gov.ua

The choice of the mobile phase is also crucial for achieving good separation. sepscience.com Normal-phase chromatography, often employing mixtures of alkanes and alcohols, is frequently used with polysaccharide-based CSPs. dntb.gov.ua

Table 2: Chromatographic Separation of Enantiomers of Related Ketones

| Stationary Phase | Analyte Type | Mobile Phase | Outcome | Reference |

|---|---|---|---|---|

| Swollen microcrystalline triacetylcellulose | Spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one | 95% aqueous ethanol (B145695) | Successful resolution of enantiomers | researchgate.net |

| Chiralcel®OD-H (cellulose tris(3, 5-dimethylphenylcarbamate)) | 3,4-dihydropyrimidin-2(1H)-ones and -thiones | Not specified | Complete separation | dntb.gov.ua |

Diastereomeric Crystallization

Diastereomeric crystallization is a classical method for chiral resolution that involves converting a mixture of enantiomers into a mixture of diastereomers. wikipedia.org This is achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgucl.ac.uk

The process consists of two main steps:

Formation of Diastereomers: The racemic dihydroxy diketone can be reacted with a chiral auxiliary, such as a chiral acid or base, to form a pair of diastereomeric salts or derivatives. wikipedia.org

Separation by Crystallization: Due to their different physical properties, one diastereomer will preferentially crystallize from a suitable solvent, allowing for its isolation by filtration. gavinpublishers.comreddit.com The choice of solvent and crystallization conditions, such as temperature and time, can significantly influence the efficiency of the separation. gavinpublishers.com

After separation, the chiral auxiliary is removed to yield the desired enantiomer of the dihydroxy diketone. While effective, this method can be time-consuming and requires careful optimization of the resolving agent and crystallization conditions. ucl.ac.ukresearchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (+)-solenopsin A |

| p-Chlorophenyl acetate |

| 3,4-dihydroxy-3-methyl-pentan-2-one |

| (+)-citreodiol |

| spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one |

| (1-methyl-2-phenyl)-ethylamine |

| 2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione |

| 8-chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one |

| 3,4-dihydropyrimidin-2(1H)-ones |

Advanced Spectroscopic and Analytical Characterization of Dihydroxy Diketone Frameworks

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional (1D) NMR for Proton (¹H) and Carbon (¹³C) Resonance Assignments

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 2,5-dihydroxyheptane-3,4-dione is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the proximity of electronegative oxygen atoms in the hydroxyl and carbonyl groups, which deshield nearby protons, causing them to resonate at a higher frequency (downfield).

The methyl protons (H-1 and H-7) would appear as triplets upfield, coupled to their adjacent methylene (B1212753) protons.

The methylene protons (H-6) would likely appear as a sextet, being coupled to both the H-5 and H-7 protons.

The methine protons (H-2 and H-5), directly attached to the hydroxyl-bearing carbons, would be significantly downfield due to the deshielding effect of the oxygen atom. Their multiplicity would be dependent on coupling with adjacent protons.

The hydroxyl protons (-OH) would typically appear as broad singlets, and their chemical shift can vary depending on solvent, concentration, and temperature.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons are the most deshielded and appear furthest downfield.

The two carbonyl carbons (C-3 and C-4) are expected to resonate at the lowest field, typically in the range of 200-210 ppm.

The carbons bearing the hydroxyl groups (C-2 and C-5) would appear in the 70-80 ppm range.

The aliphatic carbons (C-1, C-6, and C-7) would resonate at the highest field (upfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C-1 | ~0.9 | Triplet (t) | ~10 |

| C-2 | ~4.2 | Quartet (q) | ~75 |

| C-3 | - | - | ~205 |

| C-4 | - | - | ~205 |

| C-5 | ~4.5 | Triplet (t) | ~78 |

| C-6 | ~1.6 | Sextet | ~28 |

| C-7 | ~0.9 | Triplet (t) | ~14 |

| OH at C-2 | Variable | Broad Singlet (br s) | - |

Two-Dimensional (2D) NMR for Connectivity and Stereochemical Analysis (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. wikipedia.orgmemphis.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks connecting H-1 with H-2, H-5 with H-6, and H-6 with H-7, confirming the connectivity of the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. wikipedia.org This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.2 ppm (H-2) would show a cross-peak to the carbon signal at ~75 ppm (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. While COSY shows through-bond connectivity, NOESY reveals through-space proximity, which is vital for determining the relative configuration of stereocenters, such as C-2 and C-5.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H-1 | H-2 | Confirms C1-C2 bond |

| H-5 | H-6 | Confirms C5-C6 bond | |

| H-6 | H-7 | Confirms C6-C7 bond | |

| HSQC | H-1 | C-1 | Direct H-C attachment |

| H-2 | C-2 | Direct H-C attachment | |

| H-5 | C-5 | Direct H-C attachment | |

| H-6 | C-6 | Direct H-C attachment | |

| H-7 | C-7 | Direct H-C attachment | |

| HMBC | H-1 | C-2, C-3 | Connectivity around C2/C3 |

| H-2 | C-1, C-3, C-4 | Links ethyl fragment to diketone core | |

| H-5 | C-4, C-6, C-7 | Links propyl fragment to diketone core |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry measures the m/z of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₇H₁₂O₄. HRMS would be used to measure the mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and confirm that the measured mass corresponds to this exact formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Molecular Formula: C₇H₁₂O₄

Monoisotopic Mass: 160.0736 g/mol

Expected [M+H]⁺ ion: 161.0808 m/z

Expected [M+Na]⁺ ion: 183.0628 m/z

Elucidation of Fragmentation Pathways to Confirm Structural Motifs

In the mass spectrometer, molecules can be induced to break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides evidence for the presence of specific structural motifs. For ketones and alcohols, a common fragmentation mechanism is alpha-cleavage, where the bond adjacent to the carbonyl or hydroxyl group breaks. youtube.comlibretexts.orgyoutube.com

The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage adjacent to the carbonyl groups: Cleavage of the C2-C3 bond would yield an acylium ion. Similarly, cleavage at the C4-C5 bond would produce characteristic fragments.

Cleavage adjacent to the hydroxyl groups: The C-C bonds next to the carbons bearing the -OH groups are also susceptible to cleavage.

Dehydration: Loss of one or two molecules of water (H₂O, mass 18 Da) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion (Structure) | m/z (Nominal) | Fragmentation Pathway |

|---|---|---|

| [C₇H₁₂O₄]⁺˙ | 160 | Molecular Ion |

| [C₇H₁₀O₃]⁺˙ | 142 | Loss of H₂O |

| [C₅H₇O₃]⁺ | 115 | α-cleavage at C2-C3 bond (loss of C₂H₅˙) |

| [C₄H₅O₂]⁺ | 85 | α-cleavage at C4-C5 bond (loss of C₃H₇O˙) |

Infrared (IR) Spectroscopy for Identification of Carbonyl and Hydroxyl Functionalities

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

For this compound, the most prominent features in the IR spectrum would be the absorptions corresponding to the O-H and C=O bonds.

Hydroxyl (O-H) Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is characteristic of the carbonyl groups. For an aliphatic diketone, this peak is typically found in the range of 1725-1700 cm⁻¹. The presence of two adjacent carbonyls (a vicinal diketone) can sometimes lead to a splitting of this peak into two distinct bands due to symmetric and asymmetric stretching vibrations. chromatographyonline.com

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the alkyl portions of the molecule would be observed in the 3000-2850 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bonds of the hydroxyl groups would appear in the 1260-1000 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Alkane | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Diketone | C=O Stretch | 1725 - 1700 | Strong, Sharp |

X-ray Crystallography for Definitive Absolute Configuration and Conformational Analysis

X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of chiral molecules and provides a detailed insight into their solid-state conformation. wikipedia.orglibretexts.orgnih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov This pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of each atom.

For a dihydroxy diketone like this compound, obtaining a suitable single crystal is the critical first step. Once a crystal of sufficient quality is grown, diffraction data is collected. The resulting data can be used to solve the crystal structure, providing key parameters such as bond lengths, bond angles, and torsional angles. In the absence of a heavy atom, the absolute configuration can be determined using anomalous dispersion methods, often relying on the Flack parameter. nih.gov

The conformational analysis of acyclic molecules in the solid state provides valuable information about the intrinsic conformational preferences, which are often governed by a combination of steric and electronic effects. scribd.comlibretexts.orgchemistrysteps.com For an acyclic dihydroxy diketone, the relative orientation of the hydroxyl and carbonyl groups, as well as the conformation of the alkyl chains, can be definitively established. While specific crystal structure data for this compound is not publicly available, a representative dataset for a simple acyclic diketone, 2,3-butanedione (B143835) (biacetyl), provides insight into the typical structural parameters that would be determined. nih.govscbt.comstenutz.eunist.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C4H6O2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.580 |

| b (Å) | 6.890 |

| c (Å) | 7.650 |

| β (°) | 110.5 |

| Volume (ų) | 275.5 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.035 |

| C=O Bond Length (Å) | 1.21 |

| C-C (keto) Bond Length (Å) | 1.52 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of enantiomers and the assessment of the chemical purity of dihydroxy diketone compounds.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. phenomenex.comspringernature.comcsfarmacie.czmdpi.comhplc.eu The principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times and thus, separation. phenomenex.comspringernature.com

For the separation of the enantiomers of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability. springernature.comnih.govnih.gov The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal resolution. csfarmacie.cz The separation efficiency is evaluated by parameters like the resolution factor (Rs) and the separation factor (α). An Rs value of 1.5 or greater indicates baseline separation of the two enantiomers.

The following table provides a hypothetical but representative example of the chiral HPLC separation of a racemic mixture of an aliphatic dihydroxy diketone.

| Parameter | Condition/Value |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 14.8 min |

| Resolution (Rs) | 1.8 |

| Separation Factor (α) | 1.22 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile compounds. Due to the low volatility of dihydroxy diketones, a derivatization step is necessary to convert the polar hydroxyl groups into more volatile moieties. nih.govresearchgate.netsci-hub.se Trimethylsilyl (TMS) ethers are commonly prepared for this purpose by reacting the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.netsci-hub.se

The derivatized compound is then introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation. For TMS derivatives of diols and ketones, characteristic fragment ions arise from cleavage of the carbon-carbon backbone and rearrangements involving the TMS groups. nih.govchalmers.senih.govfu-berlin.de

To determine the enantiomeric excess (ee), a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), can be used to form diastereomers. researchgate.netbath.ac.ukresearchgate.netutoronto.ca These diastereomers can then be separated on a standard achiral GC column, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original sample.

The following table lists the expected major fragment ions in the electron ionization (EI) mass spectrum of the bis-TMS derivative of this compound.

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 304 | [M]+• | Molecular ion |

| 289 | [M - CH₃]+ | Loss of a methyl group from a TMS group |

| 215 | [M - C₃H₇O]+ | Cleavage adjacent to a carbonyl group |

| 187 | [CH(OTMS)C(O)C(O)CH(OTMS)]+ | Fragment containing both derivatized hydroxyls |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]+ | Rearrangement ion from two TMS groups |

| 117 | [C₂H₅CH(OTMS)]+ | Cleavage at the C2-C3 bond |

| 73 | [Si(CH₃)₃]+ | Trimethylsilyl cation |

Reactivity Profiles and Mechanistic Investigations of 2,5 Dihydroxyheptane 3,4 Dione

Interconversion Dynamics Between Dihydroxy and Diketone Functions

The hydroxyl and carbonyl groups within 2,5-dihydroxyheptane-3,4-dione are central to its chemical transformations, allowing for facile interconversion through reduction and oxidation reactions. These processes are fundamental for modifying the molecule's structure and properties. The interconversion between its aldehyde isomer, glyceraldehyde, is a well-studied phenomenon that can occur through an enediol intermediate, catalyzed by both acids and bases. nih.govsemanticscholar.org While this compound is more complex, similar keto-enol tautomerism and isomerizations are expected to play a crucial role in its reactivity. acs.org

The chemoselective reduction of the 3,4-dione moiety to the corresponding 3,4-diol, while preserving the existing 2,5-dihydroxy groups, is a key transformation. The choice of reducing agent and reaction conditions is critical to prevent over-reduction of the other hydroxyl groups.

Several methods are effective for the reduction of diketones. Asymmetric Transfer Hydrogenation (ATH) using ruthenium-based catalysts, for instance, is highly effective for reducing 1,2-diketones to 1,2-diols with excellent enantioselectivity and diastereoselectivity. nih.gov For this compound, this would involve the conversion of the diketone to a diol, creating new stereocenters at C3 and C4.

Another approach involves the use of hydride reagents. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol, is known for its high chemoselectivity in reducing α,β-unsaturated ketones to allylic alcohols. acgpubs.org This reagent's soft nature makes it suitable for selectively reducing the more reactive diketone in the presence of the less reactive hydroxyl groups.

Furthermore, desymmetrization of cyclic 1,3-diketones via hydrogenation has been shown to yield mono-reduced products with high enantio- and diastereoselectivities, which provides a strategy for constructing multiple stereogenic centers. researchgate.netacs.org While the target molecule is acyclic, these principles of selective reduction are applicable. In some cases, proteins like bovine or human albumin can direct the stereoselective reduction of 1,3-diketones with NaBH₄ to yield anti-1,3-diols with high diastereomeric excess. rsc.org

| Reducing System | Target Functionality | Expected Product | Selectivity Profile |

| Ru-based ATH Catalysts | 1,2-Diketone | 1,2-Diol | High enantioselectivity and diastereoselectivity. nih.gov |

| NaBH₄ / CeCl₃ (Luche Reagent) | 1,2-Diketone | 1,2-Diol | High chemoselectivity for carbonyls. acgpubs.org |

| LiI / LiAlH₄ | β-Alkoxy Ketone | syn-1,3-Diol | High diastereoselectivity via chelation control. nih.gov |

| NaBH₄ / Albumin | 1,3-Diketone | anti-1,3-Diol | High diastereoselectivity. rsc.org |

| CBS-Oxazaborolidine | Keto Alcohols | Chiral Diols | High enantioselectivity. acs.org |

The controlled oxidation of the 2,5-dihydroxy groups to the corresponding diketone represents the reverse transformation. More commonly, methods focus on the oxidation of vicinal diols (1,2-diols) to α-diketones. organic-chemistry.org Should the 3,4-dione of the title compound be reduced to a 3,4-diol, subsequent re-oxidation could be achieved using various modern oxidative methods.

A highly efficient procedure for this transformation uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like iodobenzene (B50100) dichloride. organic-chemistry.org This system allows for the controlled oxidation of 1,2-diols to either α-hydroxy ketones or α-diketones depending on the amount of oxidant used. organic-chemistry.org Other reagents, such as o-iodoxybenzoic acid (IBX), are also effective for the oxidation of 1,2-diols to α-diketones under mild conditions. google.com

Catalytic systems employing transition metals are also prevalent. Manganese-based catalysts with hydrogen peroxide (H₂O₂) can selectively mono-oxidize vicinal diols to α-hydroxy ketones with limited further oxidation to the diketone. nih.gov Conversely, ruthenium-catalyzed oxidation of alkenes can provide a direct route to α-diketones using TBHP as the oxidant under mild conditions. organic-chemistry.org The oxidation of internal alkynes to 1,2-diketones can be achieved with potassium persulfate and air, which proceeds through a radical process. organic-chemistry.org

| Oxidizing System | Substrate | Product | Key Features |

| TEMPO / Iodobenzene dichloride | 1,2-Diol | α-Diketone | Mild and controllable. organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | 1,2-Diol | α-Diketone | Excellent yields under mild conditions. google.com |

| Mn(II) salt / PCA / H₂O₂ | Vicinal Diol | α-Hydroxy Ketone | Selective mono-oxidation. nih.gov |

| RuCl₃ / Oxone | Vicinal Diol | α-Ketol | Regioselective oxidation. organic-chemistry.org |

| Potassium Persulfate / Air | Internal Alkyne | 1,2-Diketone | Transition-metal-free radical process. organic-chemistry.org |

Cyclization Reactions and Formation of Heterocyclic Derivatives

Diketones are exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.netacgpubs.org this compound, containing a 1,4-dicarbonyl-like system (in its enol form) and 1,4-diol functionalities, is well-suited for cyclization reactions.

The Paal-Knorr synthesis is a classic and powerful method for synthesizing five-membered heterocycles from 1,4-dicarbonyl compounds. acs.org By treating a 1,4-diketone with appropriate reagents, one can form furans, pyrroles, and thiophenes. acs.orgijpras.com For this compound, reaction with a dehydrating agent (e.g., p-toluenesulfonic acid) could lead to a furan (B31954) derivative. Reaction with ammonia (B1221849) or a primary amine would yield a substituted pyrrole, and treatment with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide would produce a thiophene. acs.org

Additionally, the 1,4-diol structure within the molecule can undergo dehydrative cyclization to form substituted tetrahydrofurans. This transformation can be catalyzed by Lewis acids such as ferrocenium (B1229745) tetrafluoroborate (B81430) or iron(III) chloride, offering a direct route to the tetrahydrofuran (B95107) core by generating only water as a byproduct. researchgate.netmdpi.com

| Reagent(s) | Resulting Heterocycle | Reaction Type |

| Acid Catalyst (e.g., p-TSA) | Furan | Paal-Knorr Furan Synthesis |

| Ammonia or Primary Amine (R-NH₂) | Pyrrole | Paal-Knorr Pyrrole Synthesis acs.org |

| Lawesson's Reagent / P₄S₁₀ | Thiophene | Paal-Knorr Thiophene Synthesis acs.org |

| Hydrazine (N₂H₄) | Pyridazine | Dihydropyridazine formation and oxidation ijpras.com |

| Lewis Acid (e.g., Ferrocenium) | Tetrahydrofuran | Dehydrative Diol Cyclization researchgate.netmdpi.com |

Radical Chemistry and Associated Mechanistic Studies

The α-diketone moiety in this compound is susceptible to radical reactions. α-Diketones can undergo α-cleavage (a Norrish Type I reaction) upon photolysis to generate two acyl radicals. nih.gov Alternatively, single-electron transfer (SET) from a reductant can form a ketyl radical anion. nih.gov These radical intermediates are highly reactive and can participate in a variety of subsequent transformations.

For instance, visible light-mediated reactions can be initiated by the interaction between an excited α-diketone and a radical difunctional reagent, generating radical intermediates that can then react with other parts of the molecule or external substrates. nih.gov The generation of ketyl radicals from ketones is a powerful tool for constructing complex molecules, as these radicals can participate in selective radical-radical cross-coupling reactions. nih.gov Mechanistic studies, including the use of radical traps like TEMPO, can confirm the involvement of a radical process in these transformations. nih.gov The direct use of ketones as α-ketone radical sources for C(sp³)–H functionalization is a growing area of research, allowing for the construction of complex chemical scaffolds. rsc.org

Stereochemical Implications in Reaction Pathways

This compound possesses two chiral centers at the C2 and C5 positions. The pre-existing stereochemistry at these centers has profound implications for the stereochemical outcome of subsequent reactions, particularly at the dione (B5365651) functionality.

During the reduction of the 3,4-dione, the hydroxyl groups at C2 and C5 can act as directing groups. In a chelation-controlled reduction, a Lewis acidic reagent can coordinate to both a hydroxyl group and a nearby carbonyl, creating a rigid cyclic intermediate. nih.gov The hydride is then delivered to the less hindered face of the complexed carbonyl, leading to high diastereoselectivity. For example, reduction of β-hydroxy ketones often proceeds with high stereocontrol to form either syn- or anti-1,3-diols, depending on the reagents and conditions used. rsc.orgyoutube.com

The use of chiral catalysts can override the influence of the existing stereocenters or enhance it. Catalytic asymmetric reduction of ketones using chiral oxazaborolidine catalysts or transition metal complexes with chiral ligands (like BINAP) can produce alcohols with high enantioselectivity. wikipedia.org The stereochemical model for these catalysts often allows for predictable outcomes based on the catalyst's structure and the substrate's conformation. wikipedia.org Therefore, the reduction of the prochiral dione in this compound can be controlled to selectively form specific diastereomers of the resulting heptane-2,3,4,5-tetraol.

Computational Chemistry and Theoretical Modeling of Dihydroxy Diketone Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of dihydroxy diketones. semanticscholar.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution within a molecule, which in turn governs its structure, stability, and reactivity.

Electronic Structure: Calculations can map out molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For a typical dihydroxy diketone, these calculations reveal the localization of electron density, often concentrated around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity.

Reactivity: The electrostatic potential (ESP) surface of a molecule can be calculated to predict its reactive sites. The ESP map highlights regions of negative potential (electron-rich areas, susceptible to electrophilic attack) and positive potential (electron-poor areas, susceptible to nucleophilic attack). In 2,5-Dihydroxyheptane-3,4-dione, the oxygen atoms of the carbonyl groups would represent regions of high negative potential, while the hydrogen atoms of the hydroxyl groups would be areas of positive potential.

Stability: Quantum chemical methods are used to calculate the thermodynamic properties of molecules, such as the enthalpy of formation and Gibbs free energy. nih.govresearchgate.net This allows for the assessment of the relative stability of different isomers or tautomers. β-diketones, for instance, are known to exist in a tautomeric equilibrium between the diketo and enol forms. ruc.dk DFT calculations can accurately predict the energy difference between these forms, determining which tautomer is more stable under specific conditions. For this compound, calculations could compare the stability of its diketo form versus potential enol tautomers.

| Property | Value | Interpretation |

|---|---|---|

| Energy of HOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| Energy of LUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| Enthalpy of Formation (Gas Phase) | -530 kJ/mol | The change in enthalpy during the formation of the compound from its constituent elements. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

Intermolecular Interactions: MD is particularly powerful for studying how molecules interact with each other and with solvent molecules. nih.gov For this compound, simulations in an aqueous environment would reveal the nature of hydrogen bonding between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules. nih.gov These interactions are crucial for understanding the compound's solubility and how it might bind to a biological target. The simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometry, providing a dynamic picture that goes beyond static models. researchgate.net

| Parameter | Result | Significance |

|---|---|---|

| Dominant Conformer Population | 65% (Folded) | The molecule predominantly adopts a folded conformation, likely stabilized by intramolecular hydrogen bonds. |

| Average Solute-Water H-Bonds | 4.2 | Indicates strong interaction with the solvent, suggesting good water solubility. |

| Average Intramolecular H-Bonds | 0.8 | Shows the presence of stabilizing hydrogen bonds within the molecule itself. |

| Radius of Gyration (Rg) | 3.1 Å | A measure of the molecule's compactness. A smaller value indicates a more folded structure. |

In Silico Studies of Reaction Mechanisms and Transition States

Computational chemistry offers methods to map out entire reaction pathways, providing detailed mechanistic insights that are often inaccessible to experiment. This involves locating the transition state (TS)—the highest energy point along a reaction coordinate—which is by definition an unstable and fleeting structure. ucsb.edu

The process begins by optimizing the geometries of the reactants and products. From there, various algorithms can be used to find the transition state connecting them. Methods like Quadratic Synchronous Transit (QST2, QST3) or Nudged Elastic Band (NEB) are used to generate an initial guess for the TS geometry, which is then fully optimized. github.iolibretexts.org A key confirmation of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). scm.com

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state gives the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate. These calculations can be used to study potential reactions of this compound, such as oxidation, reduction, or condensation reactions, and to predict which pathways are most favorable.

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. longdom.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

The QSAR process involves several steps:

Data Set Generation: A series of analogue compounds with known biological activities is selected. For this compound, this would involve creating a library of related dihydroxy diketones with varying substituents. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) characteristics.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links the descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is statistically significant and not a result of chance correlation.

For dihydroxy diketones, a QSAR study could reveal, for example, that increasing hydrophobicity in one part of the molecule while maintaining hydrogen bonding capability in another is key to enhancing a specific biological activity. nih.govmdpi.com This provides a rational basis for designing the next generation of compounds.

| QSAR Model Equation | |

|---|---|

| log(1/IC50) = 0.85 * (cLogP) - 0.23 * (Molecular_Volume) + 1.54 * (H-Bond_Donors) + 2.11 | |

| Descriptor | Interpretation |

| cLogP (Hydrophobicity) | Positive coefficient suggests that higher hydrophobicity increases activity. |

| Molecular Volume (Steric) | Negative coefficient suggests that smaller, less bulky molecules are more active. |

| H-Bond Donors (Electronic) | Positive coefficient indicates that the ability to donate hydrogen bonds is crucial for activity. |

Natural Occurrence, Isolation, and Biosynthetic Hypotheses for Dihydroxyheptane Structures

Identification of 2,5-Dihydroxyheptane-3,4-dione or Related Motifs in Natural Extracts

The core structure of a dihydroxyheptane is most prominently found as part of the C7 backbone of diarylheptanoids. These molecules consist of two aromatic rings linked by a seven-carbon chain, which can be linear or cyclized and is often functionalized with hydroxyl and keto groups.

Diarylheptanoids are a significant class of plant secondary metabolites found in numerous plant families, including Zingiberaceae (ginger family) and Betulaceae (birch family). wikipedia.org Many compounds within this class feature a heptane (B126788) chain with hydroxyl groups at various positions, representing the closest naturally occurring analogues to a dihydroxyheptane structure.

For instance, phytochemical investigations of the rhizomes of Alpinia officinarum (galangal) have led to the isolation of numerous diarylheptanoids. nih.gov Many of these compounds possess a 5-hydroxy-3-heptanone moiety as part of their structure. nih.govnih.gov Similarly, the well-known diarylheptanoid, curcumin (B1669340), isolated from turmeric (Curcuma longa), has a heptane chain with two keto groups and enol forms, though not the specific dihydroxy-dione arrangement. wikipedia.orgresearchgate.net The structural diversity within this class suggests that various oxidation and reduction patterns on the seven-carbon chain are common in nature.

One example is 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone, which has been isolated from Alpinia officinarum. nih.gov Another related compound, 1,7-bis-(3,4-dihydroxyphenyl)-heptane-3-one-5-O-β-d-xylopyranoside, isolated from the stem bark of Alnus hirsuta, also features a hydroxylated heptane chain. nih.gov These examples underscore the prevalence of hydroxylated heptane frameworks in nature, providing a basis for the potential existence of simpler dihydroxyheptane structures, even if they have not yet been isolated or are present as transient biosynthetic intermediates.

Postulated Biosynthetic Pathways and Key Enzymatic Transformations

The biosynthesis of a this compound structure is most plausibly rooted in the polyketide pathway. Polyketides are a large and diverse class of secondary metabolites synthesized by multi-enzyme complexes known as polyketide synthases (PKSs). nih.govresearchgate.net The assembly of the carbon backbone follows a process similar to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units. youtube.com

A hypothetical pathway for a heptane-dione backbone would likely be initiated by a Type III PKS. These enzymes are relatively simple homodimeric proteins that catalyze the condensation of a starter molecule (e.g., acetyl-CoA) with several extender units (typically malonyl-CoA). frontiersin.orgnih.gov

The key steps in the postulated biosynthesis would be:

Chain Assembly: A Type III PKS would catalyze the condensation of a starter unit with three molecules of malonyl-CoA to assemble a linear heptane-2,4,6-trione intermediate. This process involves a series of decarboxylative Claisen condensations. nih.gov

Ketoreduction: Following the assembly of the poly-β-keto chain, specific ketoreductase (KR) enzymes would act on the carbonyl groups. nih.govnih.gov To achieve the 2,5-dihydroxy structure, KR domains would selectively reduce the keto groups at positions C-2 and C-5 to hydroxyl groups. The stereochemistry of these hydroxyl groups would be determined by the specific type of KR enzyme involved. nih.govyoutube.com

Oxidation/Rearrangement: The formation of the vicinal dione (B5365651) at the C-3 and C-4 positions is a more complex step. It could potentially arise from the oxidation of a hydroxyl group at C-3 or C-4, or through an enzymatic rearrangement of an intermediate. While less common in linear polyketides, enzymatic oxidation of hydroxyl groups to ketones is a known tailoring step in the biosynthesis of many natural products. bris.ac.uk

This proposed pathway highlights the modularity and versatility of natural product biosynthesis, where a basic carbon skeleton assembled by a PKS can be extensively modified by tailoring enzymes like reductases and oxidases to generate a wide array of functionalized molecules.

Advanced Extraction and Isolation Methodologies from Biological Sources

The extraction and isolation of a polar, potentially reactive compound like this compound from a complex biological matrix would require advanced and gentle methodologies to prevent degradation. The techniques employed for the successful isolation of diarylheptanoids and other polyketides serve as a valuable reference.

Supercritical Fluid Extraction (SFE): SFE is a modern and environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.govajgreenchem.com For polar compounds like dihydroxy-diones, the polarity of supercritical CO₂ can be increased by adding a co-solvent, such as ethanol (B145695) or methanol. mdpi.com The main advantages of SFE include the use of non-toxic solvents, low extraction temperatures that protect thermolabile compounds, and the ability to selectively tune the solvating power by altering pressure and temperature. nih.govajgreenchem.com This method has been successfully applied to the extraction of diarylheptanoids from Alpinia officinarum. nih.govoup.com

Counter-Current Chromatography (CCC): Following initial extraction, purification is often challenging due to the presence of numerous structurally similar compounds. Counter-Current Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that is exceptionally well-suited for separating polar and unstable natural products. researchgate.net Unlike traditional column chromatography, CCC does not use a solid stationary phase, thereby eliminating issues of irreversible adsorption and sample degradation that can occur on silica (B1680970) or other solid supports. nih.gov

In CCC, the separation is based on the differential partitioning of solutes between two immiscible liquid phases. researchgate.net The sample is introduced into a coil that is subjected to a centrifugal field, and one liquid phase is pumped through the other stationary liquid phase. This process allows for a highly efficient separation. CCC has been effectively used for the fractionation and purification of polyketide antibiotics and various terpenoids, demonstrating its utility for separating complex mixtures of natural products. nih.govepa.govresearchgate.net The selection of an appropriate two-phase solvent system is critical for a successful separation and is tailored to the polarity of the target compounds. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Functionality as Key Synthetic Intermediates and Chiral Building Blocks

With two chiral centers at the C2 and C5 positions, 2,5-Dihydroxyheptane-3,4-dione is a valuable chiral building block. The presence of four functional groups—two hydroxyl and two keto groups—provides multiple points for chemical modification, allowing it to serve as a starting point or intermediate in the synthesis of stereochemically complex molecules. Vicinal diols, in general, are recognized as fundamental synthons in the construction of acyclic and heterocyclic systems. nih.gov

The structure of this compound is well-suited for intramolecular cyclization reactions to form heterocyclic compounds. A closely related analogue, threo-3,4-dihydroxyhexane-2,5-dione, serves as a direct precursor in the synthesis of Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone), a significant product in the flavor industry. researchgate.net This transformation is achieved through a cyclization reaction where the dihydroxy diketone is exposed to mildly basic or acidic reagents. researchgate.net This type of acid- or base-catalyzed intramolecular condensation and subsequent dehydration is a characteristic reaction for 1,4-dicarbonyl compounds, known as the Paal-Knorr furan (B31954) synthesis, one of the most important methods for preparing furans. organic-chemistry.org Given this precedent, this compound is an ideal precursor for synthesizing substituted furanone derivatives, which are important pharmacophores found in numerous natural products and bioactive compounds. mdpi.comnih.gov

Chiral vicinal diols are crucial intermediates in the synthesis of natural products. nih.gov The Sharpless asymmetric dihydroxylation, a powerful method for creating enantiopure vicinal diols from alkenes, has been widely applied in the synthesis of complex molecules. wikipedia.org While the application of vicinal diols derived from methods like the Sharpless Asymmetric Dihydroxylation (SAD) is well-established for creating both acyclic molecules and saturated heterocycles, specific examples detailing the direct use of this compound in the total synthesis of natural product analogues are not extensively documented in the scientific literature. nih.gov However, its inherent chirality and multiple functional groups position it as a viable candidate for such applications, particularly in the modular synthesis of polyketide fragments or other structurally related natural products.

Integration into Chiral Ligand and Catalyst Design for Asymmetric Transformations

The stereogenic centers within this compound make it a theoretical candidate for use as a scaffold in the design of chiral ligands for asymmetric catalysis. Chiral ligands are essential for enantioselective reactions, and their design often relies on incorporating existing chiral molecules to create a stereochemically defined environment around a metal center. utexas.edu Despite this potential, a review of current research does not indicate that this compound has been specifically integrated into chiral ligand or catalyst systems for asymmetric transformations. The development of catalytic asymmetric methods often employs other classes of molecules, such as achiral cyclohexadienones, which can be desymmetrized to generate chirality. nih.govnih.gov

Research into Photochemical Applications, Including Photoinitiator Development

The α-dicarbonyl (or 1,2-dione) moiety present in the 3- and 4-positions of this compound is a known chromophore that can absorb light energy. This structural feature is common in compounds used as photoinitiators, which are molecules that generate reactive species (such as free radicals) upon exposure to light to initiate polymerization. mdpi.com However, there is no specific research documented in the scientific literature that investigates the photochemical properties of this compound or its development as a photoinitiator. Research in this area often focuses on other dione (B5365651) structures, such as the photochemical [2+2] cycloaddition used to create "Cookson's Dione," which follows a different mechanistic pathway. researchgate.net

Future Directions and Emerging Research Avenues for 2,5 Dihydroxyheptane 3,4 Dione

Innovations in Green Chemistry and Sustainable Synthetic Strategies

The development of environmentally benign and efficient methods for synthesizing 2,5-Dihydroxyheptane-3,4-dione is a primary area for future investigation. Current synthetic approaches often rely on traditional methods that may involve harsh reagents, significant waste generation, and multiple protection-deprotection steps. Future research will likely focus on the following green chemistry principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This could involve exploring catalytic C-C bond-forming reactions that assemble the heptane (B126788) backbone from readily available, renewable feedstocks.

Use of Renewable Feedstocks: Investigating pathways that utilize biomass-derived precursors to construct the C7 framework of the molecule.

Catalytic Methods: Developing highly selective and efficient catalytic systems, including biocatalysis (enzyme-mediated synthesis) and organocatalysis, to minimize the use of stoichiometric reagents and improve reaction efficiency under mild conditions.

| Green Synthesis Strategy | Potential Advantages | Research Focus |

| Biocatalytic Routes | High selectivity, mild reaction conditions, reduced waste. | Identification of enzymes for asymmetric hydroxylation and oxidation. |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow processes for key synthetic steps. |

| Microwave-Assisted Synthesis | Accelerated reaction times and increased yields. | Optimization of microwave parameters for efficient synthesis. |

Deeper Mechanistic Elucidation via Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. The integration of advanced spectroscopic methods with computational chemistry will be instrumental in this endeavor.

Future research will likely employ techniques such as:

In-situ Spectroscopy: Utilizing methods like in-situ FTIR and Raman spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Advanced NMR Techniques: Employing two-dimensional NMR (e.g., COSY, HSQC, HMBC) and variable temperature NMR studies to gain detailed structural information and investigate dynamic processes such as tautomerism and conformational changes.

Computational Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. mdpi.com This will provide a theoretical framework to complement experimental observations.

| Technique | Information Gained | Future Application for this compound |

| Cryo-NMR | Characterization of unstable intermediates at low temperatures. | Trapping and identifying reactive species in transformations. |

| Chiroptical Spectroscopy | Determination of stereochemistry. | Elucidating the stereochemical course of asymmetric reactions. |

| DFT Calculations | Reaction energetics, transition state geometries, molecular orbitals. | Predicting reactivity and guiding the design of new reactions. mdpi.com |

Exploration of Novel Reactivity and Unforeseen Chemical Transformations

The unique combination of functional groups in this compound suggests a wealth of unexplored reactivity. Future research will focus on discovering and developing novel chemical transformations. Key areas of interest include:

Intramolecular Reactions: Investigating the potential for intramolecular cyclization reactions to form various heterocyclic structures, which are prevalent in pharmaceuticals and natural products. The proximity of the hydroxyl and dione (B5365651) groups could facilitate such transformations under specific conditions.

Coordination Chemistry: Exploring the ability of the molecule to act as a ligand for metal ions, potentially leading to the formation of novel coordination complexes with interesting catalytic or material properties.

Photochemistry: Studying the photochemical behavior of the dione moiety, which could lead to the discovery of new light-induced reactions and applications in photoredox catalysis or materials science.

Development of Predictive Models for Structure-Reactivity and Structure-Selectivity Relationships

As more data on the reactivity of this compound and its derivatives become available, there will be an opportunity to develop predictive models that correlate molecular structure with chemical behavior. This will be a significant step towards the rational design of new catalysts and reagents based on this scaffold.

Future efforts in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: Developing mathematical models that relate the structural features of this compound derivatives to their reactivity, selectivity, or other properties.

Machine Learning and Artificial Intelligence: Utilizing machine learning algorithms to analyze large datasets of experimental and computational results to identify complex patterns and make predictions about the outcomes of new reactions. This data-driven approach could accelerate the discovery of new applications for this class of compounds.

The systematic exploration of these research avenues will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.